molecular formula C13H16N4O2 B11201072 1-(4-methoxyphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide

1-(4-methoxyphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11201072
M. Wt: 260.29 g/mol
InChI Key: OHULVTIQAYBZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole ring.

    Attachment of the Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced through a substitution reaction, where a suitable precursor such as 4-methoxyphenyl bromide reacts with the triazole intermediate.

    Introduction of the Propyl Group: The propyl group can be attached via an alkylation reaction, where a propyl halide reacts with the triazole intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid extraction may be employed for purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

1-(4-methoxyphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal agent with a triazole ring.

    Trazodone: An antidepressant with a triazole ring.

    Nefazodone: An antidepressant with a triazole ring.

Uniqueness

1-(4-methoxyphenyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-propyltriazole-4-carboxamide

InChI

InChI=1S/C13H16N4O2/c1-3-8-14-13(18)12-9-17(16-15-12)10-4-6-11(19-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,14,18)

InChI Key

OHULVTIQAYBZTG-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CN(N=N1)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.